Cinnamyl benzoate

Antimycotic Dermatophyte Food Preservative Alternative

Formulators seeking a long-lasting balsamic fixative with inherent antimycotic protection face trade-offs between fragrance longevity and antimicrobial efficacy. Cinnamyl benzoate resolves this by uniquely combining both functions in a single GRAS ingredient. • Dual-action performance: Ultra-low vapor pressure (0.000039 mm Hg at 25°C) ensures multi-hour skin substantivity while delivering selective anti-dermatophyte activity against Trichophyton rubrum, T. violaceum, and Epidermophyton floccosum-without K+ leakage-associated irritation. • Regulatory-ready: FEMA GRAS (No. 4703), FDA 21 CFR 172.515 approved for direct food use in butter, caramel, and raspberry flavors; EU FL No. 09.780. • Supply reliability: White crystalline powder, ≥98% purity, ambient shipping (non-hazardous, DOT/IMDG/IATA exempt).

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 5320-75-2
Cat. No. B1239558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl benzoate
CAS5320-75-2
Synonymscinnamyl benzoate
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2
InChIKeyUARVBDPGNUHYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Benzoate (CAS 5320-75-2) – What It Is and Why It Demands Attention in Fragrance, Antimycotic, and Pest-Repellent Procurement


Cinnamyl benzoate (3-phenyl-2-propen-1-yl benzoate) is a benzoate ester formed by the condensation of cinnamyl alcohol with benzoic acid. It appears as a white crystalline powder (melting point 35–41 °C) with a balsamic–spicy odor and a subtle musk-like undertone [1]. Classified as a Cramer Class I (low toxicity) compound and approved as a GRAS flavoring substance (FEMA 4703, FDA 21 CFR 172.515) [2][3], it functions as both a fragrance fixative and a selective antimycotic. Unlike simple benzoic acid, cinnamyl benzoate combines sustained substantivity on skin and fabric with targeted anti-dermatophyte activity, making its procurement a distinct decision from generic benzoate esters [4].

Why Cinnamyl Benzoate Cannot Be Swapped for Cinnamyl Acetate, Benzyl Benzoate, or Benzoic Acid Without Losing Key Performance Attributes


Cinnamyl benzoate sits at a structural intersection between the cinnamyl alcohol scaffold and the benzoate ester family, yet small molecular changes erase its functional uniqueness. Cinnamyl acetate (CAS 103-54-8) shares the phenylpropenyl backbone but carries an acetate leaving group; this eliminates the selective anti-dermatophyte activity and reduces substantivity by approximately an order of magnitude due to higher vapor pressure [1]. Benzyl benzoate (CAS 120-51-4), a positional isomer lacking the propenyl spacer, exhibits broad antibacterial activity (MIC 50 μg/mL against Bacillus cereus) but shows no selectivity toward dermatophytic fungi and lacks the musk-like fixative note [2]. Benzoic acid itself, while a general food preservative, requires acidic pH (<4.5) for efficacy and is inactive against Trichophyton species across the physiological pH range where cinnamyl benzoate remains potent [3]. These differences mean that formulators or researchers selecting a “benzoate ester” without specifying the cinnamyl moiety risk losing both the targeted antifungal mechanism and the long-lasting balsamic odor profile that define this compound.

Quantitative Differentiation Evidence for Cinnamyl Benzoate – Head-to-Head Data Versus Closest Analogs


Selective Anti-Dermatophyte Activity Across a Wide pH Range: Cinnamyl Benzoate vs. Benzoic Acid

In a direct head-to-head comparison, cinnamyl benzoate exhibited specific growth inhibition against the dermatophytic fungi Trichophyton rubrum, Trichophyton violaceum, and Epidermophyton floccosum over a wide pH range, whereas benzoic acid—a standard food preservative—showed no comparable antifungal activity. Cinnamyl benzoate displayed only weak activity against Bacillus subtilis, Escherichia coli, Saccharomyces cerevisiae, Candida albicans, and Aspergillus oryzae, indicating a narrow, dermatophyte-selective spectrum [1]. This selectivity stands in contrast to the broad-spectrum antibacterial profile of benzyl benzoate (MIC 50 μg/mL against B. cereus) [2].

Antimycotic Dermatophyte Food Preservative Alternative

Sterol Synthesis Inhibition Without Membrane Damage: Cinnamyl Benzoate vs. Miconazole Nitrate and Tolnaftate

A mechanistic head-to-head study using yeast-phase Sporothrix schenckii demonstrated that cinnamyl benzoate specifically inhibits sterol synthesis, leading to decreased ergosterol and accumulation of squalene, without causing potassium (K+) or inorganic phosphate (Pi) efflux [1]. In contrast, miconazole nitrate, a commercial azole antimycotic, released large amounts of K+ and Pi, indicating membrane damage. Tolnaftate, another antimycotic, behaved similarly to cinnamyl benzoate in sterol inhibition [1]. This distinction suggests that cinnamyl benzoate achieves fungistasis through a squalene epoxidase-targeted mechanism without the immediate membrane disruption that can trigger inflammatory responses in topical applications.

Antimycotic Sporothrix schenckii Sterol Biosynthesis Mechanism of Action

Avian Feeding Repellency: Cinnamyl Benzoate Ranked #2 in One-Cup No-Choice Tests Among Cinnamyl and Coniferyl Derivatives

In a structured comparative study of phenylpropanoid repellency to European Starlings (Sturnus vulgaris), cinnamyl benzoate ranked as the second most repellent substance in one-cup no-choice tests among eight tested compounds (including alcohols, benzoate esters, and benzoic acid), surpassed only by 3,4-dimethoxycinnamyl benzoate [1]. In two-cup choice tests, cinnamyl benzoate ranked sixth, revealing that its repellency is more pronounced under no-choice (absolute feeding deterrence) conditions—a pattern opposite to that of coniferyl alcohol, which ranked first in choice tests but dropped in no-choice ranking. The study further established that benzoate esters are more repellent than their corresponding alcohols, and electron-donating substituents enhance repellency [1].

Avian Repellent Chemical Defense Structure–Activity Relationship Pest Management

Substantivity as a Fragrance Fixative: Ultra-Slow Evaporation Rate Distinguishes Cinnamyl Benzoate from Cinnamyl Acetate

Cinnamyl benzoate is classified with an ultra-slow evaporation rate and a calculated vapor pressure of 0.000039 mm Hg at 25 °C, making it an effective fixative that extends the longevity of more volatile fragrance components [1][2]. By comparison, cinnamyl acetate (CAS 103-54-8) has a vapor pressure of approximately 0.0073–0.0122 hPa (≈0.0055–0.0092 mm Hg) at 20–25 °C, representing a difference of roughly 140–236-fold higher volatility [3]. This physicochemical distinction translates directly into practical substantivity: cinnamyl benzoate provides long-lasting balsamic and musk-like drydown notes, whereas cinnamyl acetate is a top-to-middle note that evaporates rapidly and contributes primarily sweet–floral fresh character.

Fragrance Fixative Substantivity Evaporation Rate Perfumery Material Selection

Acute Oral Toxicity and Skin Sensitization: Cinnamyl Benzoate Exhibits Favorable Safety Margins vs. Benzyl Benzoate

Cinnamyl benzoate has an acute oral LD50 of 4.0 g/kg in rats, with no deaths observed at 2.56 and 3.2 g/kg dose levels [1]. Dermal studies showed no skin sensitization in human maximization tests at 5% concentration in petrolatum, and the compound received a Cramer Class I (low toxicity) classification [2]. In contrast, benzyl benzoate (CAS 120-51-4) has been reported to cause skin irritation and contact dermatitis at concentrations as low as 1–2%, and is classified as a skin sensitizer by some regulatory agencies [3]. Cinnamyl benzoate is also FEMA GRAS (No. 4703) and FDA-approved for direct food additive use under 21 CFR 172.515, whereas benzyl benzoate is primarily regulated as a topical scabicide and is not approved for direct food use [4].

Safety Assessment Dermal Sensitization GRAS Status Regulatory Compliance

Synthetic Accessibility and Catalyst Selectivity: Cinnamyl Benzoate Synthesis Over DTP@ZIF-8 vs. Conventional Benzoyl Chloride Route

A 2018 study demonstrated that dodecatungstophosphoric acid encapsulated in ZIF-8 (DTP@ZIF-8) catalyzes the esterification of benzoic anhydride with cinnamyl alcohol to produce cinnamyl benzoate with the highest reported catalytic activity for this reaction, achieving complete conversion within 3 hours at 100 °C [1]. The conventional industrial method using benzoyl chloride and pyridine generates stoichiometric HCl waste and requires pyridine as a solvent, which carries toxicity and odor burdens. The DTP@ZIF-8 catalyst is thermally stable up to 400 °C and reusable for at least 3 cycles without significant activity loss, enabling a greener synthetic route [1]. This heterogeneous catalytic approach contrasts with benzyl benzoate synthesis, which typically relies on benzyl chloride and sodium benzoate under phase-transfer conditions, and with cinnamyl acetate production, which uses acetic anhydride and cinnamyl alcohol under milder conditions but offers lower atom economy.

Heterogeneous Catalysis Green Chemistry Esterification Process Optimization

Where Cinnamyl Benzoate Outperforms Analogs – Evidence-Backed Application Scenarios for Selection and Procurement


Aroma-Diffusing Antimycotic Shoe Deodorizer or Dermatological Powder

Cinnamyl benzoate uniquely combines a pleasant balsamic–spicy odor with selective anti-dermatophyte activity against Trichophyton rubrum, T. violaceum, and Epidermophyton floccosum over a wide pH range [1]. Unlike benzoic acid, which is inactive against dermatophytes, or miconazole nitrate, which can cause skin irritation via membrane disruption, cinnamyl benzoate inhibits sterol synthesis without K+ leakage, minimizing irritation potential [2][3]. This makes it suitable for leave-on products such as antifungal foot powders or shoe deodorizers where fragrance longevity and targeted antifungal action are both required.

Long-Lasting Fragrance Fixative for Oriental, Balsamic, and Musk Fine Fragrance Accords

With an ultra-slow evaporation rate and vapor pressure of 0.000039 mm Hg at 25 °C, cinnamyl benzoate functions as a highly substantive fixative, providing a balsamic–musk drydown that persists on skin for hours [4]. Cinnamyl acetate cannot replicate this role due to its 140–236-fold higher volatility and top-note character [5]. For perfumers formulating oriental bases, gardenia accords, or musk-toned fragrances, cinnamyl benzoate is the preferred benzoate ester, delivering the substantivity required at typical use levels of 0.04–0.5% in fine fragrances and 0.01–0.1% in soaps [6].

Avian Feeding Deterrent for Agricultural Crop Protection

Cinnamyl benzoate ranks second among all tested phenylpropanoids in absolute feeding deterrence against European Starlings in no-choice one-cup assays [7]. This performance exceeds that of cinnamyl alcohol, coniferyl benzoate, and benzoic acid, positioning it as a cost-effective scaffold for non-lethal bird repellent formulations. The established structure–activity relationship—that benzoate esters outperform their corresponding alcohols in no-choice scenarios—guides formulators toward cinnamyl benzoate over cinnamyl alcohol for maximum field efficacy.

GRAS-Compliant Food Flavoring with Built-In Antimicrobial Shelf-Life Extension

As a FEMA GRAS (No. 4703) substance and FDA-approved food additive (21 CFR 172.515), cinnamyl benzoate can be used directly in butter, caramel, raspberry, and other food flavor systems without additional regulatory clearance [8]. Its concurrent weak but selective antimicrobial properties against food-spoilage fungi (distinct from bacteria) provide a dual flavoring–preservation function that benzoic acid alone cannot offer at neutral pH, and that benzyl benzoate cannot legally support in food matrices [1][9].

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